molecular formula C₁₇H₂₀O₉ B1144520 4-O-(E)-Feruloylquinic Acid CAS No. 96646-16-1

4-O-(E)-Feruloylquinic Acid

Cat. No. B1144520
CAS RN: 96646-16-1
M. Wt: 368.34
InChI Key:
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Description

Phenolic acids like Feruloylquinic Acid are secondary metabolites in plants and play essential physiological and metabolic functions . They are widely used in medicine, food, and cosmetics .


Synthesis Analysis

The synthesis of phenolic compounds often involves complex chemical reactions. For instance, the synthesis of indole derivatives involves the reaction of ethyl ester with hydrazine hydrate in refluxing ethanol .


Molecular Structure Analysis

The molecular structure of phenolic compounds can be analyzed using various spectroscopic techniques. For instance, Raman spectroscopy uses the vibration of molecules to provide chemical and structural data .


Chemical Reactions Analysis

Chemical reactions of phenolic compounds can be classified into several types: acid–base reactions, exchange reactions, condensation reactions (and the reverse, cleavage reactions), and oxidation–reduction reactions .


Physical And Chemical Properties Analysis

Physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point . Chemical properties describe the characteristic ability of a substance to react to form new substances .

Scientific Research Applications

Anticancer Activity

Ferulic acid (FA) and its derivatives have shown promising anticancer activity. They can inhibit the occurrence and development of various malignant tumors, such as liver cancer, lung cancer, colon cancer, and breast cancer . FA can cause mitochondrial apoptosis by inducing the generation of intracellular reactive oxygen species (ROS). It can also interfere with the cell cycle of cancer cells, arrest most cancer cells in G0/G1 phase, and exert an antitumor effect by inducing autophagy .

Anti-Inflammatory and Analgesic Effects

FA has anti-inflammatory and analgesic effects . This makes it potentially useful in the treatment of conditions characterized by inflammation and pain.

Anti-Radiation Effects

FA has been found to have anti-radiation effects . This could make it useful in protecting against damage caused by radiation therapy in cancer treatment.

Immune-Enhancing Effects

FA has immune-enhancing effects . This suggests that it could potentially be used to boost the immune system.

Inhibition of Cell Migration and Invasion

FA can inhibit tumor cell migration, extra-cellular matrix invasion , which are crucial for tumor infiltrative behavior and the metastatic process.

Improvement of Chemotherapy Efficacy

FA can synergistically improve the efficacy of chemotherapy drugs and reduce adverse reactions . This could potentially make it a valuable adjunct in cancer treatment.

Regulation of Tumor Cell Signaling Pathways

FA acts on a series of intracellular and extracellular targets and is involved in the regulation of tumor cell signaling pathways, including the phosphatidylinositol 3 kinase (PI3K)/protein kinase B (AKT), B-cell lymphoma-2 (Bcl-2), and tumor protein 53 (P53) pathways .

Potential Role in Drug Delivery

FA derivatives and nanoliposomes, as platforms for drug delivery, have an important regulatory effect on tumor resistance . This suggests that they could potentially be used to enhance the delivery of anticancer drugs.

Mechanism of Action

The mechanism of action of phenolic compounds can vary widely depending on their specific structure and the biological system they interact with. For instance, acetic acid is an antimicrobial agent used to treat susceptible infections .

Safety and Hazards

The safety and hazards of a compound depend on its specific chemical structure. For instance, acetic acid is generally safe but can cause skin and eye irritation .

Future Directions

The future directions of research on phenolic compounds could involve developing novel techniques to convert lignin into sustainable chemicals and functional materials . This could pave the way towards more profitable and more sustainable lignocellulose biorefineries .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-O-(E)-Feruloylquinic Acid involves the esterification of quinic acid with ferulic acid. The reaction is typically carried out using a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) or N,N-dimethylaminopyridine (DMAP).", "Starting Materials": [ "Quinic acid", "Ferulic acid", "Dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC)", "4-dimethylaminopyridine (DMAP) or N,N-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Step 1: Dissolve quinic acid and ferulic acid in a suitable solvent such as dichloromethane or dimethylformamide.", "Step 2: Add the coupling agent (DCC or DIC) and the catalyst (DMAP or DMAP) to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for several hours or overnight.", "Step 4: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography or recrystallization to obtain pure 4-O-(E)-Feruloylquinic Acid." ] }

CAS RN

96646-16-1

Product Name

4-O-(E)-Feruloylquinic Acid

Molecular Formula

C₁₇H₂₀O₉

Molecular Weight

368.34

synonyms

[1R-[1α,3α,4α(E),5β]]-1,3,5-Trihydroxy-4-[[3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]oxy]-Cyclohexanecarboxylic Acid; 

Origin of Product

United States

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